N'~1~,N'~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide
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Overview
Description
N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide is a chemical compound with the molecular formula C28H40N6O2 It is known for its unique structure, which includes two dimethylamino groups and a pentanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and pentanedihydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazide compounds with different functional groups.
Scientific Research Applications
N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its dimethylamino groups, which can exhibit fluorescence under certain conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydrazide backbone can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide
- N’~1~,N’~5~-bis{(E)-[4-(fluorophenyl)methylidene}pentanedihydrazide
- N’~1~,N’~5~-bis{(E)-[4-(methoxyphenyl)methylidene}pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide is unique due to its specific combination of dimethylamino groups and pentanedihydrazide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C23H30N6O2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]pentanediamide |
InChI |
InChI=1S/C23H30N6O2/c1-28(2)20-12-8-18(9-13-20)16-24-26-22(30)6-5-7-23(31)27-25-17-19-10-14-21(15-11-19)29(3)4/h8-17H,5-7H2,1-4H3,(H,26,30)(H,27,31)/b24-16+,25-17+ |
InChI Key |
RAQKZWFGLAHGNY-MUPYBJATSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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